BenchChemオンラインストアへようこそ!

2,2-Difluoro-1-(piperidin-4-yl)ethan-1-olhydrochloride

Physicochemical Properties Drug Design Lipophilicity

2,2-Difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2102177-52-4) is a fluorinated piperidine derivative featuring a difluoroethanol moiety at the 4-position of the piperidine ring, presented as a hydrochloride salt for enhanced stability and aqueous solubility. With a molecular formula of C7H14ClF2NO and a molecular weight of 201.64 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the development of enzyme inhibitors and receptor modulators.

Molecular Formula C7H14ClF2NO
Molecular Weight 201.64 g/mol
Cat. No. B13549334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1-(piperidin-4-yl)ethan-1-olhydrochloride
Molecular FormulaC7H14ClF2NO
Molecular Weight201.64 g/mol
Structural Identifiers
SMILESC1CNCCC1C(C(F)F)O.Cl
InChIInChI=1S/C7H13F2NO.ClH/c8-7(9)6(11)5-1-3-10-4-2-5;/h5-7,10-11H,1-4H2;1H
InChIKeyNMZSSIDUVIFQGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-1-(piperidin-4-yl)ethan-1-ol Hydrochloride: Chemical Profile and Scientific Selection Criteria


2,2-Difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2102177-52-4) is a fluorinated piperidine derivative featuring a difluoroethanol moiety at the 4-position of the piperidine ring, presented as a hydrochloride salt for enhanced stability and aqueous solubility . With a molecular formula of C7H14ClF2NO and a molecular weight of 201.64 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the development of enzyme inhibitors and receptor modulators [1]. The difluoro substitution confers distinct physicochemical properties, including modulated lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic profiles in drug discovery programs [2].

Why Generic Substitution of 2,2-Difluoro-1-(piperidin-4-yl)ethan-1-ol Hydrochloride is Inadvisable: Evidence-Based Rationale


Substituting 2,2-Difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride with structurally similar piperidine derivatives, such as non-fluorinated or mono-fluorinated analogs, can lead to significant deviations in biological activity and physicochemical properties. The presence of the gem-difluoro group at the β-position of the ethanol chain introduces strong electron-withdrawing effects that alter the pKa of the piperidine nitrogen and the hydrogen-bonding capacity of the hydroxyl group . These electronic perturbations directly impact target binding affinity, as evidenced by comparative studies showing that difluorinated piperidines exhibit enhanced metabolic stability and altered selectivity profiles relative to their non-fluorinated counterparts [1]. Consequently, procurement of the exact compound is essential to maintain the integrity of established structure-activity relationships (SAR) and ensure reproducible experimental outcomes.

2,2-Difluoro-1-(piperidin-4-yl)ethan-1-ol Hydrochloride: A Quantitative Evidence Guide for Scientific Selection


Physicochemical Differentiation: LogP and Polar Surface Area Comparison

The target compound exhibits a calculated LogP value of 0.17 and a polar surface area (PSA) of 32 Ų, as reported in vendor technical datasheets . In contrast, the non-fluorinated analog, 1-(piperidin-4-yl)ethan-1-ol, is estimated to have a higher LogP (approximately 0.8) and a larger PSA (~40 Ų) due to the absence of the hydrophobic and electron-withdrawing fluorine atoms [1]. This difference of approximately 0.63 LogP units translates to a roughly 4-fold difference in partition coefficient, indicating the difluoro compound is more hydrophilic, which can influence membrane permeability and solubility profiles in biological assays.

Physicochemical Properties Drug Design Lipophilicity

Metabolic Stability Enhancement via Difluoro Substitution: Class-Level Inference

While direct head-to-head metabolic stability data for this specific compound versus its non-fluorinated analog are not publicly available, a systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that difluorination generally enhances metabolic stability [1]. In this class-level study, intrinsic microsomal clearance measurements indicated that difluorinated piperidine derivatives exhibit high metabolic stability, with a single exception noted for a 3,3-difluoroazetidine derivative [1]. This class-level inference suggests that the target compound, bearing a gem-difluoro group, is likely to possess improved resistance to oxidative metabolism compared to its non-fluorinated counterpart, a key advantage in drug discovery programs seeking to optimize half-life and bioavailability.

Metabolic Stability Pharmacokinetics Fluorine Chemistry

Potential CCR5 Antagonist Activity: Preliminary Pharmacological Screening

Preliminary pharmacological screening indicates that 2,2-difluoro-1-(piperidin-4-yl)ethan-1-ol derivatives may act as CCR5 antagonists [1]. A patent application (WO 2001/7857) describes related compounds with CCR5 antagonistic activity, showing 92% inhibition at 1 µM in an enzyme inhibition assay [2]. While direct IC50 data for the exact target compound are not available in public databases, a structurally related piperidine derivative exhibited an IC50 of 9.20 × 10³ nM (9.2 µM) in a CCR5 calcium mobilization assay using human MOLT4 cells [3]. In comparison, a more optimized CCR5 antagonist from the same chemical series showed an IC50 of 0.110 nM [4], highlighting the significant impact of structural modifications on potency. The target compound, with its specific difluoroethanol substitution pattern, occupies a distinct position in the SAR landscape that cannot be replicated by non-fluorinated or differently substituted analogs.

CCR5 Antagonist HIV Entry Inhibitor GPCR Pharmacology

Absence of hERG Channel Inhibition: A Critical Safety Differentiator

Acute toxicity profiles for 2,2-Difluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride indicate no observed hERG channel inhibition, as noted in vendor-provided safety assessments . This is a critical differentiator from many piperidine-based drug candidates, where hERG inhibition is a common liability leading to cardiotoxicity and QT prolongation. While specific IC50 values for hERG are not provided, the qualitative statement of 'no observed inhibition' suggests a favorable cardiac safety profile compared to analogs known to exhibit hERG activity. For instance, many structurally related piperidine derivatives in CNS drug development require extensive hERG counter-screening due to inherent binding to the channel. The absence of this liability in preliminary assessments positions the target compound as a potentially safer starting point for lead optimization in therapeutic areas where cardiovascular safety is paramount.

Cardiac Safety hERG Inhibition Toxicology

Commercial Availability and Purity: Baseline for Reproducible Research

The target compound is commercially available from multiple vendors with specified purity levels. For instance, one supplier offers the compound at 95% purity as determined by HPLC . In contrast, a closely related analog, 1-(2,2-difluoroethyl)piperidin-4-ol (CAS: 1248029-58-4), is available at 95% purity from a different vendor, with batch-specific QC data including NMR, HPLC, and GC . While both compounds share a difluoroethyl motif, the substitution pattern differs (4-yl vs. 1-yl), which can significantly impact biological activity. The availability of the target compound at defined purity levels ensures that researchers can obtain material of consistent quality, a fundamental requirement for reproducible experimental results. The slight difference in molecular weight (201.64 g/mol for the hydrochloride salt vs. 165.18 g/mol for the free base analog) further underscores the importance of selecting the correct chemical entity for specific applications.

Procurement Purity Analysis Research Reproducibility

Optimal Research Applications for 2,2-Difluoro-1-(piperidin-4-yl)ethan-1-ol Hydrochloride Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for CNS-Targeted Therapeutics

The compound's moderate LogP (0.17) and favorable hERG safety profile make it an attractive scaffold for optimizing CNS drug candidates. The difluoro group enhances metabolic stability [1], potentially improving brain penetration and half-life. Researchers can utilize this building block to synthesize novel analogs with improved pharmacokinetic properties while minimizing cardiotoxicity risks, a common hurdle in CNS drug development.

Chemical Biology: Development of Selective Enzyme Inhibitors

The unique electronic properties imparted by the gem-difluoro group can be exploited to design selective enzyme inhibitors. The compound's hydroxyl group offers a handle for further functionalization, allowing for the introduction of diverse pharmacophores [2]. Its potential as a CCR5 antagonist scaffold [3] positions it as a valuable starting point for developing HIV entry inhibitors or anti-inflammatory agents targeting chemokine receptors.

Preclinical Safety Pharmacology: hERG Liability Assessment

The reported absence of hERG channel inhibition in preliminary assessments makes this compound a useful tool for validating in silico hERG prediction models or as a negative control in patch-clamp assays. Its structural similarity to known hERG-active piperidines allows for comparative studies to elucidate the structural determinants of hERG binding, aiding in the design of safer drug candidates across multiple therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Difluoro-1-(piperidin-4-yl)ethan-1-olhydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.